molecular formula C6H11ClO2 B079668 2-(2-Chloroethyl)-1,3-dioxane CAS No. 13297-07-9

2-(2-Chloroethyl)-1,3-dioxane

Cat. No.: B079668
CAS No.: 13297-07-9
M. Wt: 150.6 g/mol
InChI Key: IOEDYYKJRCADRS-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-1,3-dioxane is an organic compound with the molecular formula C6H11ClO2 It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3-dioxane typically involves the reaction of ethylene oxide with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The general reaction conditions include:

    Reactants: Ethylene oxide and 2-chloroethanol

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Temperature: Moderate temperatures (50-70°C)

    Solvent: Often performed in an inert solvent like dichloromethane

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and catalysts is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-1,3-dioxane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.

    Oxidation: The compound can be oxidized to form corresponding dioxane derivatives.

    Reduction: Reduction reactions can convert the compound into less oxidized forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Products include 2-(2-hydroxyethyl)-1,3-dioxane, 2-(2-aminoethyl)-1,3-dioxane, and 2-(2-mercaptoethyl)-1,3-dioxane.

    Oxidation: Products include various oxidized dioxane derivatives.

    Reduction: Products include reduced forms of the dioxane ring.

Scientific Research Applications

2-(2-Chloroethyl)-1,3-dioxane has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is susceptible to attack by nucleophiles, leading to the formation of various substituted products. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more electrophilic.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanol: A simpler compound with similar reactivity but lacks the dioxane ring.

    1,4-Dioxane: A related compound with a different substitution pattern and no chlorine atom.

    2-(2-Chloroethyl)-1,4-dioxane: A structural isomer with the chlorine atom in a different position.

Uniqueness

2-(2-Chloroethyl)-1,3-dioxane is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the dioxane ring and the chlorine atom allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2-chloroethyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c7-3-2-6-8-4-1-5-9-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEDYYKJRCADRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157882
Record name 2-(2-Chloroethyl)-1,3-dioxane
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Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13297-07-9
Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name NSC246163
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Record name 2-(2-chloroethyl)-1,3-dioxane
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Record name 2-(2-Chloroethyl)-1,3-dioxane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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